N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5OS/c20-13-6-7-15(14(21)10-13)22-17(27)11-28-18-9-8-16-23-24-19(26(16)25-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOLRJYPLADFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This compound features a difluorophenyl moiety and a triazolo-pyridazine structure, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound involves several steps that typically include the formation of the triazole and pyridazine rings followed by the introduction of the difluorophenyl and thioacetamide functionalities. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Compounds containing triazole moieties have shown significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole exhibit antifungal and antibacterial activities against a variety of pathogens. For instance, triazole derivatives have been reported to possess minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of the thioacetamide group in our compound may enhance its interaction with microbial enzymes or receptors.
Anticancer Properties
The triazolo-pyridazine framework has been associated with anticancer activity. Studies suggest that such compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines through various mechanisms including modulation of microtubule dynamics and inhibition of specific kinases . The structural features of this compound may contribute to its effectiveness against different cancer types.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The difluorophenyl group is believed to enhance lipophilicity and improve cellular uptake. Furthermore, modifications on the triazole and pyridazine rings can significantly affect potency and selectivity against various biological targets .
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine atoms | Increases potency against certain bacteria |
| Alteration in thio group | Modulates anticancer activity |
| Variations in phenyl groups | Affects selectivity for different targets |
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives where one compound exhibited an MIC value significantly lower than standard antibiotics against resistant strains . This suggests that similar modifications in our target compound could yield potent antimicrobial agents.
- Anticancer Activity : Research on triazolo-pyridazines demonstrated their ability to inhibit cancer cell lines with IC50 values in the low micromolar range . The potential for this compound to exhibit comparable or enhanced activity warrants further investigation.
Scientific Research Applications
Antifungal Properties
Research indicates that compounds similar to N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibit notable antifungal activity. For instance, derivatives containing triazole and pyridazine moieties have shown efficacy against various Candida strains. A study reported that certain triazole derivatives achieved minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like fluconazole against Candida albicans and other strains .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Triazole-containing compounds have been explored for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that modifications to the triazole structure can enhance cytotoxicity against different cancer cell lines. The introduction of the difluorophenyl group may further improve the selectivity and potency of these compounds against tumor cells.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the difluorophenyl group via electrophilic aromatic substitution.
- Coupling reactions to attach the thioacetamide moiety.
Each synthetic step is optimized for yield and purity, with characterization performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and composition.
Antimicrobial Applications
Given its antifungal properties, this compound could be developed into a new class of antifungal agents targeting resistant strains of fungi. The ongoing rise in antifungal resistance necessitates innovative approaches in drug design.
Cancer Treatment
The anticancer potential opens avenues for further research into its use as a chemotherapeutic agent. Investigations into its mechanism of action could reveal insights into how it affects cancer cell metabolism or induces apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo[4,3-b]pyridazine Derivatives
a. N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632/Lin28-1632)
- Structural Differences : The triazole ring in C1632 is substituted with a methyl group instead of phenyl, and the acetamide group is linked to a 3-methylphenyl rather than a 2,4-difluorophenyl group .
- Biological Activity : C1632 inhibits Lin-28, rescuing let-7 miRNA function, and reduces tumorsphere formation in cancer cell lines by promoting differentiation . In contrast, the target compound’s fluorinated aromatic system may enhance metabolic stability and target selectivity.
- Pharmacokinetics : The methyl substituent in C1632 likely improves lipophilicity, whereas the difluorophenyl group in the target compound could reduce oxidative metabolism .
b. 2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Structural Differences : Features a 3-fluorophenyl on the triazole and a 3-(trifluoromethyl)phenyl on the acetamide, compared to the target compound’s 3-phenyl and 2,4-difluorophenyl groups .
- The 2,4-difluorophenyl in the target compound may offer better solubility due to reduced steric hindrance .
Triazino[5,6-b]indole-Based Acetamides
Compounds such as N-(4-phenoxyphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (24) and N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) share the thioacetamide linkage but differ in their heterocyclic cores.
- Biological Implications: The triazinoindole scaffold in these compounds is associated with diverse bioactivities, including kinase inhibition. However, the triazolopyridazine core in the target compound may exhibit distinct binding modes due to its planar aromatic system and nitrogen-rich environment .
- Synthetic Accessibility : Both classes are synthesized via coupling of thioacetic acids with aromatic amines, achieving >95% purity .
Thieno[2,3-d]pyrimidine and Triazole Derivatives
a. N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
- Structural Contrasts: Replaces the triazolopyridazine with a thienopyrimidine ring, which is less nitrogen-dense. The dihydrothienopyrimidinone system may confer different solubility and redox properties .
- Therapeutic Potential: Thienopyrimidines are known for antiviral and anticancer activities, suggesting the target compound’s triazolopyridazine core could offer novel mechanisms .
b. 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships (SAR): Fluorination at the phenyl ring (e.g., 2,4-difluoro) enhances metabolic stability and target engagement compared to non-fluorinated analogs like C1632 .
- Mechanistic Divergence : While C1632 modulates Lin-28/let-7 interactions, the target compound’s phenyl-triazolopyridazine system may target kinases or epigenetic regulators due to its extended π-system .
- Synthetic Feasibility: High purity (>95%) is achievable via standardized coupling reactions, as demonstrated in triazinoindole and triazolopyridazine syntheses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how can purity be optimized?
- Methodology : A multi-step approach is typically employed:
Substitution reactions under alkaline conditions to introduce the thioether group (e.g., coupling 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol with a halogenated acetamide precursor).
Condensation of intermediates using coupling agents like EDC/HOBt for amide bond formation.
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
- Key Challenges : Side reactions during thiol coupling require strict temperature control (0–5°C) and inert atmospheres.
Q. How is structural characterization of this compound performed to confirm its identity?
- Analytical Techniques :
- NMR Spectroscopy : , , and -NMR to confirm substituent positions and fluorine environments.
- HRMS : High-resolution mass spectrometry for molecular formula validation.
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and torsional strain in the triazolo-pyridazine core .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Screening Protocols :
- Antifungal Activity : Broth microdilution assays against Candida albicans and Aspergillus fumigatus (MIC values), referencing fluconazole derivatives with similar triazole-thioacetamide scaffolds .
- Cancer Stem Cell (CSC) Inhibition : Tumorsphere formation assays in breast cancer cell lines (e.g., MDA-MB-231) to assess differentiation effects, leveraging known Lin-28/let-7 pathway modulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
- Modification Strategies :
- Fluorine Substitution : Compare 2,4-difluorophenyl vs. mono-fluorinated analogs to balance lipophilicity and metabolic stability.
- Heterocycle Variation : Replace the triazolo-pyridazine core with imidazo[1,2-a]pyridine to assess impact on target binding .
- Data Analysis : Use IC values from kinase inhibition assays (e.g., EGFR or PI3K) to correlate substituent effects with potency .
- Data Analysis : Use IC values from kinase inhibition assays (e.g., EGFR or PI3K) to correlate substituent effects with potency .
Q. What crystallization conditions yield high-quality single crystals for X-ray analysis?
- Protocol : Slow evaporation from DMSO/water (1:3 v/v) at 4°C, yielding orthorhombic crystals.
- Key Parameters :
- Space Group : (common for triazolo-pyridazines).
- Torsional Angles : Analyze dihedral angles between the phenyl and triazolo groups to predict conformational stability .
Q. How does molecular docking predict its interaction with biological targets like kinases?
- Computational Workflow :
Target Selection : Prioritize kinases (e.g., CDK2, Aurora B) based on structural homology to known triazolo-pyridazine inhibitors.
Docking Software : AutoDock Vina or GOLD with ChemScore scoring function.
Validation : Compare docking poses (e.g., π-π stacking with Phe80 in CDK2) with crystallographic data from analogs .
- Limitations : Solvent effects and protein flexibility may require MD simulations for refinement.
Q. How should researchers address discrepancies in reported biological activity across studies?
- Case Example : Contradictory MIC values in antifungal assays may arise from:
- Strain Variability : Use standardized strains (e.g., ATCC references).
- Assay Conditions : Control pH (5.5–7.4) and serum protein content to mimic physiological environments .
Q. What protocols ensure stability during storage and handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
